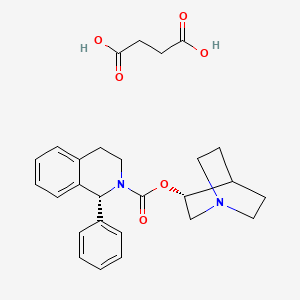
(R,R)-Succinate de solifénacine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,R)-Solifenacin succinate is a synthetic antimuscarinic drug used in the treatment of overactive bladder (OAB). It is a selective M3 muscarinic receptor antagonist, meaning it blocks the action of acetylcholine, the neurotransmitter that is responsible for the contraction of smooth muscle in the bladder. By blocking the action of acetylcholine, (R,R)-solifenacin succinate can reduce the frequency of urge urinary incontinence and reduce the frequency of urination. It is also known to reduce abdominal discomfort and improve the quality of life for those with OAB.
Applications De Recherche Scientifique
Amélioration de la lipolyse
Le succinate, un composant du succinate de solifénacine, a été trouvé pour améliorer significativement la lipolyse dans le tissu adipeux {svg_1}. Cette amélioration a été observée dans les tissus adipeux sous-cutané et viscéral {svg_2}. L'expression des gènes liés à la lipogenèse est restée inchangée, ce qui suggère que l'effet du succinate est spécifique au processus de lipolyse {svg_3}.
Interventions contre l'obésité
La supplémentation en succinate a été étudiée pour son potentiel dans les interventions contre l'obésité {svg_4}. Il a été constaté que la supplémentation en succinate diminuait significativement le tissu adipeux sous-cutané et la teneur en triglycérides {svg_5}. Cependant, il a été noté que bien que le succinate ait un effet bénéfique potentiel sur la pathogenèse de l'obésité, il ne peut pas efficacement réduire le poids corporel {svg_6}.
Stimulation de la thermogenèse
Il a également été constaté que la supplémentation en succinate améliorait l'activité du tissu adipeux brun (TAB) en stimulant l'expression de Ucp1 et Cidea {svg_7}. Cela suggère que le succinate pourrait jouer un rôle dans la thermogenèse, le processus de production de chaleur dans les organismes {svg_8}.
Promotion de l'angiogenèse
Le succinate a été trouvé pour influencer l'angiogenèse et la néovascularisation via un effet hormonal sur le récepteur couplé aux protéines G 91 (GPR91) {svg_9}. Une étude a révélé que l'injection de succinate favorisait une angiogenèse plus précoce après une ischémie, ce qui a entraîné une revascularisation plus efficace et par la suite une meilleure récupération fonctionnelle {svg_10}.
Production de bioplastiques
Le succinate est maintenant obtenu en grande partie à partir de ressources renouvelables par fermentation {svg_11}. Il est très demandé dans les industries des bioplastiques en raison de ses caractéristiques {svg_12}. Cependant, par rapport aux plastiques conventionnels, le polybutylène succinate (PBS), un type de bioplastique fabriqué à partir de succinate, est encore très cher {svg_13}.
Recherche sur le cancer
Les effets promoteurs du cancer de la signalisation succinate-GPR91 ont été récemment reconnus {svg_14}. Ces effets comprennent l'induction de la transition épithéliale-mésenchymateuse, la migration et la propagation métastatique des cellules cancéreuses du poumon ainsi que des effets immunosuppresseurs {svg_15}. L'implication de GPR91 dans l'angiogenèse tumorale a également été suggérée {svg_16}.
Mécanisme D'action
Safety and Hazards
Solifenacin may cause serious side effects. Users should stop using solifenacin and call a doctor at once if they experience severe stomach pain, constipation for 3 days or longer, pain or burning when urinating, headache, confusion, drowsiness, hallucinations, vision changes, eye pain, or seeing halos around lights . Users should not use solifenacin if they have untreated or uncontrolled narrow-angle glaucoma, a blockage in their digestive tract (stomach or intestines), or if they are unable to urinate .
Orientations Futures
There is ongoing research into the efficacy and safety of solifenacin succinate in various applications . For example, one study compared changes in nocturia and sleep-related parameters between daytime and nighttime solifenacin dosing in patents with overactive bladder and nocturia . Another study focused on the development and validation of a rapid stability-indicating RP-HPLC method for assay and related substances of solifenacin succinate .
Propriétés
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZMMZZRUPYENV-UMIAIAFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@H]3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
862207-70-3 |
Source


|
| Record name | (3R)-1-azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate butanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




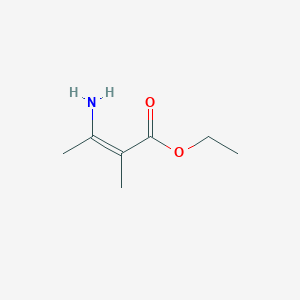
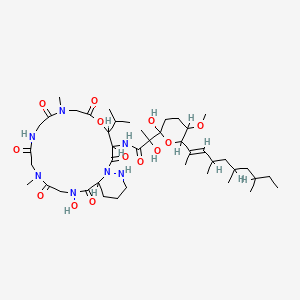
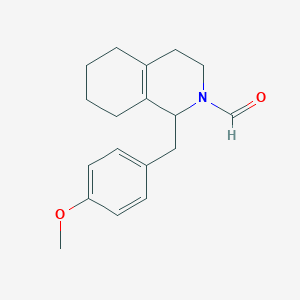


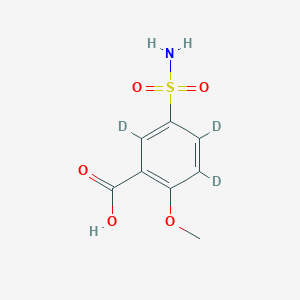
![[(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate](/img/structure/B1147352.png)